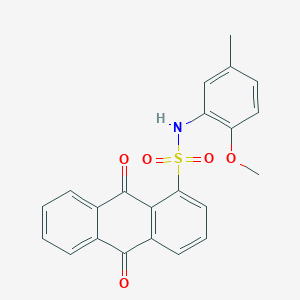![molecular formula C27H27NO5S B280757 Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of BTK in preclinical studies. In addition, this compound has demonstrated good pharmacokinetic properties, including favorable oral bioavailability and long half-life. This compound has also been shown to have good safety and tolerability profiles in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also selective for BTK, which allows for specific targeting of this pathway in cancer cells. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the development and use of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate. One direction is the evaluation of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the optimization of the pharmacokinetic properties of this compound may lead to improved efficacy and safety profiles. Finally, the identification of biomarkers that predict response to this compound may lead to personalized treatment approaches for patients with cancer.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer treatment.
Métodos De Síntesis
The synthesis of Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-phenylbenzo[b]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2,3,5,6-tetramethylphenyl)sulfonyl-1,2-diaminobenzene to yield the sulfonylamine intermediate. Finally, the ethyl ester is introduced by reacting the sulfonylamine intermediate with diethyl oxalate in the presence of a base.
Aplicaciones Científicas De Investigación
Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.
Propiedades
Fórmula molecular |
C27H27NO5S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
ethyl 2-phenyl-5-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H27NO5S/c1-6-32-27(29)24-22-15-21(12-13-23(22)33-25(24)20-10-8-7-9-11-20)28-34(30,31)26-18(4)16(2)14-17(3)19(26)5/h7-15,28H,6H2,1-5H3 |
Clave InChI |
AIUAJJWXKPMLHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)
![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
